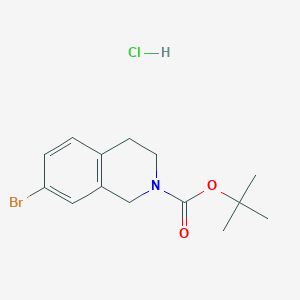
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride: is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride typically involves multiple steps. One common method includes the bromination of 3,4-dihydroisoquinoline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of isoquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) can be used for reduction.
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions can be used for oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated isoquinolines, while reduction can produce dihydroisoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties
Mécanisme D'action
The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isoquinoline ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
- tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
- tert-Butyl 7-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
Uniqueness
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative may exhibit different biological activities and chemical reactivities, making it a distinct compound of interest.
Propriétés
Numéro CAS |
1956310-55-6 |
|---|---|
Formule moléculaire |
C14H19BrClNO2 |
Poids moléculaire |
348.66 g/mol |
Nom IUPAC |
tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18BrNO2.ClH/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16;/h4-5,8H,6-7,9H2,1-3H3;1H |
Clé InChI |
YCWFUVYXGQJFPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


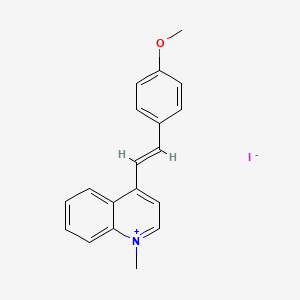
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
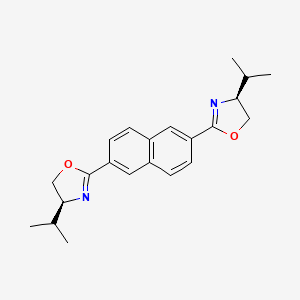

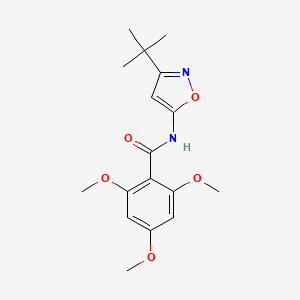
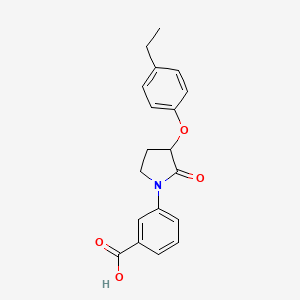

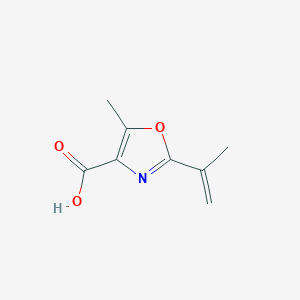

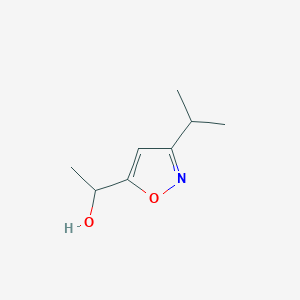
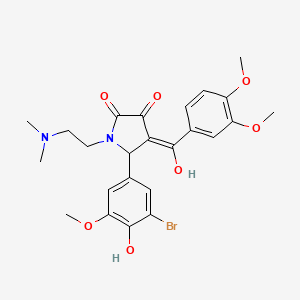
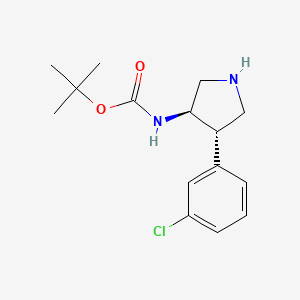
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)

